Cas no 1159983-04-6 (7-Bromopyrazolo[1,5-a]pyrimidine)

7-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at the 7-position. This structure serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination for further functionalization. Its rigid fused-ring system contributes to stable molecular interactions, making it valuable in designing bioactive molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
7-Bromopyrazolo[1,5-a]pyrimidine structure
1159983-04-6 structure
Product name:7-Bromopyrazolo[1,5-a]pyrimidine
CAS No:1159983-04-6
MF:C6H4BrN3
MW:198.020
CID:4670769
PubChem ID:49761497

7-Bromopyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromopyrazolo[1,5-a]pyrimidine
    • Pyrazolo[1,5-a]pyrimidine, 7-bromo-
    • 1159983-04-6
    • D80199
    • MFCD11042745
    • BS-14373
    • Z1198306340
    • EN300-7092935
    • SCHEMBL21138821
    • CS-0080900
    • AKOS006307577
    • Inchi: InChI=1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
    • InChI Key: YJWUFQQFTWOGBS-UHFFFAOYSA-N
    • SMILES: C1=C2N=CC=C(N2N=C1)Br

Computed Properties

  • Exact Mass: 196.95886g/mol
  • Monoisotopic Mass: 196.95886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30.2Ų

7-Bromopyrazolo[1,5-a]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1211631-5g
7-Bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95%
5g
$1100 2024-07-23
eNovation Chemicals LLC
Y1316999-250MG
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 97%
250mg
$250 2024-07-21
Alichem
A089005732-10g
7-Bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95%
10g
$2165.44 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RE848-50mg
7-Bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 97%
50mg
424.0CNY 2021-07-17
eNovation Chemicals LLC
Y1316999-5G
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 97%
5g
$1195 2024-07-21
eNovation Chemicals LLC
Y1316999-10G
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 97%
10g
$2035 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0866-10G
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95%
10g
¥ 10,830.00 2023-03-15
Enamine
EN300-7092935-1.0g
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95.0%
1.0g
$805.0 2025-03-12
Enamine
EN300-7092935-10.0g
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95.0%
10.0g
$2833.0 2025-03-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0866-250MG
7-bromopyrazolo[1,5-a]pyrimidine
1159983-04-6 95%
250MG
¥ 1,148.00 2023-03-15

Additional information on 7-Bromopyrazolo[1,5-a]pyrimidine

7-Bromopyrazolo[1,5-a]pyrimidine (CAS No. 1159983-04-6): A Versatile Scaffold in Modern Pharmaceutical Research

7-Bromopyrazolo[1,5-a]pyrimidine, identified by the chemical identifier CAS No. 1159983-04-6, represents a significant molecular scaffold that has garnered considerable attention in the realm of pharmaceutical and medicinal chemistry. This heterocyclic compound, characterized by its brominated pyrazolo[1,5-a]pyrimidine core, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an attractive building block for designing novel therapeutic agents targeting a diverse array of biological pathways.

The< strong> pyrazolo[1,5-a]pyrimidine moiety is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. The presence of a bromine atom at the 7-position enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These transformations have been extensively utilized to incorporate diverse substituents, thereby expanding the chemical space for drug discovery.

In recent years, the< strong> pharmaceutical industry has placed increasing emphasis on the development of small-molecule inhibitors that modulate enzyme activity and receptor binding. 7-Bromopyrazolo[1,5-a]pyrimidine has emerged as a valuable scaffold in this endeavor due to its ability to interact with biological targets in multiple ways. For instance, studies have demonstrated its potential as an inhibitor of kinases, which are pivotal enzymes in signal transduction pathways associated with various diseases, including cancer.

One of the most compelling aspects of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine is its versatility in generating derivatives with distinct pharmacological profiles. Researchers have leveraged its scaffold to develop compounds that exhibit inhibitory activity against tyrosine kinases, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These kinases are frequently overexpressed in cancer cells and play a critical role in tumor proliferation and survival. By incorporating different substituents into the< strong> bromopyrazolo[1,5-a]pyrimidine core, scientists have been able to fine-tune the binding affinity and selectivity of these derivatives toward specific kinase targets.

The< strong> medicinal chemistry community has also explored the use of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine in the development of antiviral agents. The compound’s ability to interfere with viral replication machinery has been investigated through structural modifications aimed at enhancing its interaction with viral enzymes. Preliminary studies suggest that certain derivatives exhibit promising antiviral activity against RNA viruses by inhibiting key enzymes involved in viral polymerization and transcription.

In addition to its applications in oncology and antiviral research, 7-Bromopyrazolo[1,5-a]pyrimidine has shown potential in addressing inflammatory and immunological disorders. The scaffold’s ability to modulate inflammatory pathways has been explored through derivatives that interact with cytokine receptors or intracellular signaling molecules. These interactions can lead to the development of novel anti-inflammatory agents that offer alternatives to existing therapies.

The< strong> synthetic accessibility of< strong> 7-Bromopyrazolo[1,5-a]pyrimidine further underscores its importance as a pharmaceutical intermediate. The compound can be synthesized through multi-step organic transformations starting from commercially available precursors. This accessibility allows for rapid screening and optimization of derivatives using high-throughput synthesis techniques.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying lead compounds derived from< strong> bromopyrazolo[1,5-a]pyrimidine. Molecular modeling and virtual screening techniques enable researchers to predict the binding affinity of various derivatives toward biological targets before conducting experimental validation. This approach has been instrumental in identifying promising candidates for further development.

The< strong> biopharmaceutical industry continues to invest heavily in exploring novel scaffolds like< strong> 7-Bromopyrazolo[1,5-a]pyrimidine. The compound’s unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research progresses, it is anticipated that new applications and derivatives will emerge, further solidifying its role in modern pharmaceutical research.

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